Cas no 956959-42-5 ((4-Formyl-2-methoxyphenyl) 1-(2-cyanoethyl)-3-thiophen-2-ylpyrazole-4-carboxylate)

(4-Formyl-2-methoxyphenyl) 1-(2-cyanoethyl)-3-thiophen-2-ylpyrazole-4-carboxylate structure
956959-42-5 structure
Product Name:(4-Formyl-2-methoxyphenyl) 1-(2-cyanoethyl)-3-thiophen-2-ylpyrazole-4-carboxylate
CAS No:956959-42-5
Molecular Formula:C19H15N3O4S
Molecular Weight:381.405102968216
CID:5913099
PubChem ID:2529413

(4-Formyl-2-methoxyphenyl) 1-(2-cyanoethyl)-3-thiophen-2-ylpyrazole-4-carboxylate Properties

Names and Identifiers

    • AKOS001083329
    • 956959-42-5
    • SR-01000289549-1
    • Z57036293
    • (4-formyl-2-methoxyphenyl) 1-(2-cyanoethyl)-3-thiophen-2-ylpyrazole-4-carboxylate
    • 4-formyl-2-methoxyphenyl 1-(2-cyanoethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylate
    • EN300-26616657
    • SR-01000289549
    • InChIKey: OAFKKVXCTUHTDQ-UHFFFAOYSA-N
    • Inchi: 1S/C19H15N3O4S/c1-25-16-10-13(12-23)5-6-15(16)26-19(24)14-11-22(8-3-7-20)21-18(14)17-4-2-9-27-17/h2,4-6,9-12H,3,8H2,1H3
    • SMILES: S1C=CC=C1C1C(C(=O)OC2C=CC(C=O)=CC=2OC)=CN(CCC#N)N=1

Computed Properties

  • Exact Mass: 381.07832714g/mol
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Rotatable Bond Count: 8
  • Monoisotopic Mass: 381.07832714g/mol
  • Heavy Atom Count: 27
  • Complexity: 581
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 2.1
  • Topological Polar Surface Area: 122Ų

(4-Formyl-2-methoxyphenyl) 1-(2-cyanoethyl)-3-thiophen-2-ylpyrazole-4-carboxylate Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
Enamine
EN300-26616657-0.05g
4-formyl-2-methoxyphenyl 1-(2-cyanoethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylate
956959-42-5 95.0%
0.05g
$212.0 2025-03-20

(4-Formyl-2-methoxyphenyl) 1-(2-cyanoethyl)-3-thiophen-2-ylpyrazole-4-carboxylate Related Literature

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